Inhibitors of Protein Glycation: Research indicates that certain tetrahydroisoquinoline derivatives, particularly gossypol and its derivatives, exhibit potent antiglycation activity in vitro. [] This finding suggests potential applications in developing therapies for diseases associated with protein glycation, such as diabetes and its complications.
Treatment of Neurodegenerative Disorders: Some pyrazolamine compounds containing a tetrahydronaphthalene moiety, structurally similar to a portion of 6,7-dimethoxy-2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, have been identified as potential therapeutic agents for neurodegenerative disorders. [] This suggests that further exploration of structurally similar compounds, including the one , might be warranted for potential applications in this field.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4